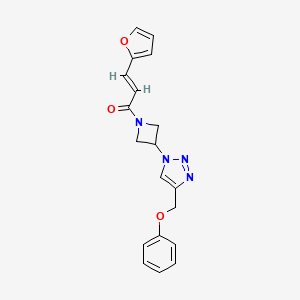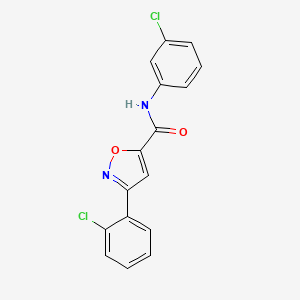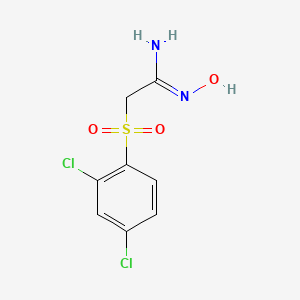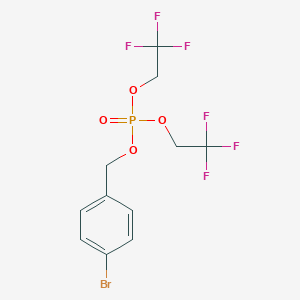
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is a chemical compound. However, there is limited information available about this specific compound12. It is related to “Bis(2,2,2-trifluoroethyl) methylphosphonate”, which is used as a homogeneous organic catalytic system and as a catalyst for phosphorylation of polyfluoroalkanols3.
Synthesis Analysis
The synthesis of related compounds such as “Bis(2,2,2-trifluoroethyl) methylphosphonate” and “Tris(2,2,2-trifluoroethyl) phosphite” has been reported45. These compounds have been used in the synthesis of other compounds via reactions such as the Arbuzov reaction4. However, the specific synthesis process for “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is not readily available12.
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is not readily available12. However, related compounds such as “Tris(2,2,2-trifluoroethyl) phosphite” have a linear formula of (CF3CH2O)3P4.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate"12. However, “Bis(2,2,2-trifluoroethyl) methylphosphonate” has been used as a reactant for the synthesis of fluorescently labeled discodermolide for studying its binding to tubulin3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, “Bis(2,2,2-trifluoroethyl) methylphosphonate” has a melting point of 24-28 °C, a boiling point of 183-184 °C, a density of 1.4807 g/cm3, and a refractive index of n 20/D 1.3397.
Scientific Research Applications
-
Methyl P,P-bis (2,2,2-trifluoroethyl)phosphonoacetate
- Application: This compound is used in key synthetic steps for the preparation of trans-hydrindanes and ®-(+)-umbelactone. It’s also used to prepare a cis-olefinic ester derivative by Still–Gennari olefination of an aldehyde derivative using 18-crown ether and potassium bis(trimethylsilyl)amide (KHMDS). In addition, it’s used in the synthesis of (−)-(6S,2′S)-epi cryptocaryalactone .
- Method: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Typically, this would involve mixing the reagents in a suitable solvent and carrying out the reaction under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of the desired products, such as trans-hydrindanes, ®-(+)-umbelactone, a cis-olefinic ester derivative, and (−)-(6S,2′S)-epi cryptocaryalactone .
-
Tris(2,2,2-trifluoroethyl) phosphite
- Application: This compound is used as a ligand in organometallic chemistry to enhance labialization in metal clusters. It’s also used as a substitutional equivalent for carbon monoxide. Additionally, it’s used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .
- Method: The specific methods of application or experimental procedures would depend on the particular application. For example, in organometallic chemistry, this compound would typically be mixed with the metal complex in a suitable solvent and the reaction carried out under controlled conditions .
- Results: The outcomes of these applications would be the formation of the desired metal complexes, improved labialization in metal clusters, and improved electrochemical performance in Li-ion batteries .
Safety And Hazards
The safety and hazards of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, related compounds such as “Tris(2,2,2-trifluoroethyl) phosphite” have safety information available8.
Future Directions
The future directions for the use and study of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, related compounds such as “Bis(2,2,2-trifluoroethyl) phosphite” have been used in the synthesis of other compounds, suggesting potential future applications in chemical synthesis5.
properties
IUPAC Name |
(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRKWXKLNMWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)
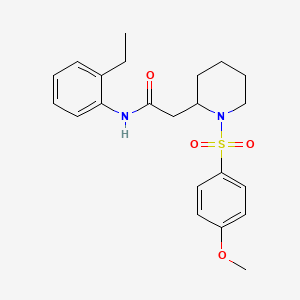
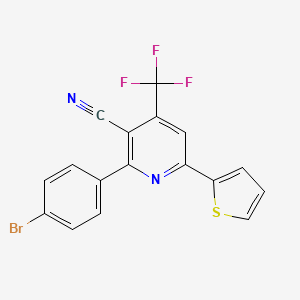
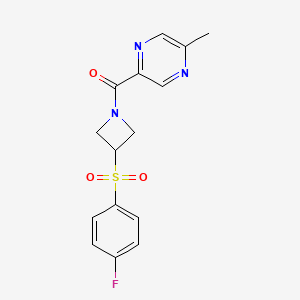
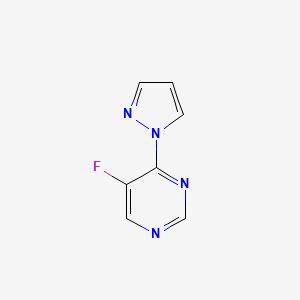
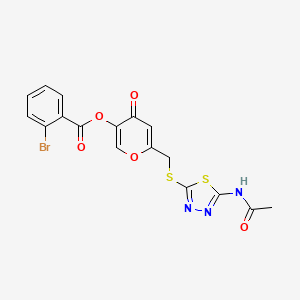
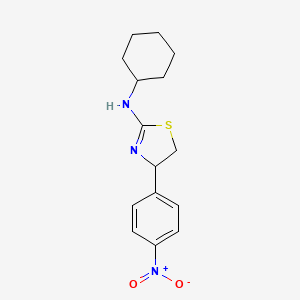

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)
![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)
![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)
